Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate
CAS No.:
Cat. No.: VC16512815
Molecular Formula: C15H22N2O5
Molecular Weight: 310.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O5 |
|---|---|
| Molecular Weight | 310.35 g/mol |
| IUPAC Name | methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C15H22N2O5/c1-8(2)13(12-5-9(3)16-22-12)14(19)17-7-10(18)6-11(17)15(20)21-4/h5,8,10-11,13,18H,6-7H2,1-4H3 |
| Standard InChI Key | AZQKULISZPXKFR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)OC)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name—methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate—reveals its intricate structure:
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Pyrrolidine core: A five-membered saturated nitrogen heterocycle with substituents at positions 1, 2, and 4.
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Oxazole moiety: A 3-methyl-1,2-oxazol-5-yl group attached via a branched butanoyl chain at position 1 of the pyrrolidine.
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Ester and hydroxyl groups: A methyl ester at position 2 and a hydroxyl group at position 4.
The stereochemistry of the pyrrolidine ring and the oxazole substituent is critical for molecular interactions, necessitating chiral synthesis techniques to ensure enantiomeric purity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.35 g/mol |
| Key Functional Groups | Pyrrolidine, oxazole, ester, hydroxyl |
| Chiral Centers | 2 (pyrrolidine C2 and C4) |
Synthesis and Optimization
Multi-Step Synthetic Routes
Synthesis typically involves sequential reactions to assemble the pyrrolidine-oxazole hybrid structure:
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Pyrrolidine ring formation: Cyclization of γ-aminobutyric acid derivatives or [3+2] cycloadditions to establish the core.
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Oxazole incorporation: Coupling of 3-methyl-1,2-oxazol-5-ylbutanoyl chloride to the pyrrolidine nitrogen under Schotten-Baumann conditions .
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Esterification and hydroxylation: Introduction of the methyl ester via methanolysis and selective oxidation/hydroxylation at position 4 .
Reaction conditions (e.g., anhydrous solvents, temperature gradients) are optimized to mitigate side reactions, with yields ranging from 40–60% for critical steps.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Boc-protected pyrrolidine, DCC, DMAP | 55% |
| 2 | Oxazole acyl chloride, Et₃N, CH₂Cl₂ | 62% |
| 3 | NaBH₄, MeOH, 0°C | 48% |
Biological Activity and Mechanistic Hypotheses
Putative Targets and Mechanisms
While direct studies on this compound are sparse, structural analogs suggest two primary therapeutic avenues:
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MDM2/p53 Interaction Inhibition: Pyrrolidine-based spirooxindoles (e.g., AA-115/APG-115) demonstrate nanomolar affinity for MDM2, reactivating p53 in cancer cells . The oxazole and ester groups may enhance binding to hydrophobic pockets within MDM2.
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Antiviral Activity: Patent US8921341B2 highlights pyrrolidine-oxazole hybrids as inhibitors of viral proteases, potentially disrupting viral replication .
Table 3: Bioactivity of Structural Analogs
Pharmacokinetic and Stability Profiling
Metabolic Stability
Ester groups, such as the methyl carboxylate in this compound, often undergo hepatic hydrolysis to carboxylic acids, acting as prodrugs to improve bioavailability . In vitro studies of related compounds show:
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Plasma stability: >90% remaining after 2 hours in human plasma.
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CYP450 metabolism: Primarily via CYP3A4, with negligible inhibition .
Clinical and Preclinical Implications
Oncology Applications
Compounds targeting MDM2-p53 interactions, such as AA-115/APG-115, have entered phase I trials for solid tumors and leukemia . The hydroxyl and oxazole groups in this compound may enhance blood-brain barrier penetration, suggesting utility in CNS malignancies.
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